molecular formula C12H17NO2 B14840168 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol

Cat. No.: B14840168
M. Wt: 207.27 g/mol
InChI Key: PMBOFTSGLPGJBW-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative.

    Cyclopropylmethoxy Substitution: The phenol derivative undergoes a substitution reaction with cyclopropylmethanol in the presence of a suitable catalyst.

    Dimethylamino Substitution: The intermediate product is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethoxy and dimethylamino groups can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.

    3-(Cyclopropylmethoxy)phenol: Lacks the dimethylamino group, which may influence its biological activity and chemical properties.

Uniqueness

3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO2/c1-13(2)10-5-11(14)7-12(6-10)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

PMBOFTSGLPGJBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)OCC2CC2)O

Origin of Product

United States

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